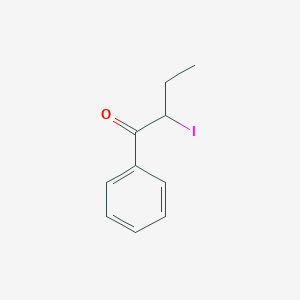

2-Iodo-1-phenyl-1-butanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLBBGTLDNBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451847 | |

| Record name | 2-IODO-1-PHENYL-1-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108350-39-6 | |

| Record name | 2-IODO-1-PHENYL-1-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Synthetic Transformations of 2 Iodo 1 Phenyl 1 Butanone

Nucleophilic Substitution Reactions at the α-Carbon Center

The primary mode of reactivity for 2-iodo-1-phenyl-1-butanone involves nucleophilic substitution at the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group and the excellent leaving group ability of the iodide facilitate the displacement of the iodine atom by a wide range of nucleophiles. This SN2-type reaction is a cornerstone of its synthetic utility. rsc.orguou.ac.in

Reactions of α-halo ketones with oxygen nucleophiles, such as alcohols and carboxylates, are fundamental transformations. While specific studies detailing the reaction of this compound with oxygen nucleophiles are not extensively documented in the provided results, the general reactivity pattern of α-iodo ketones suggests that it would readily react with alkoxides or carboxylates to form α-alkoxy or α-acyloxy ketones, respectively. These reactions typically proceed under basic conditions to generate the nucleophilic species. The resulting products are valuable intermediates for further synthetic manipulations.

The reaction of this compound with nitrogen nucleophiles is a well-established route to α-amino ketones, which are significant pharmacophores. organic-chemistry.orgcolab.wsresearchgate.net Amines, both primary and secondary, can displace the α-iodide to furnish the corresponding α-amino ketone. These reactions are often carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction.

The resulting α-amino ketones can serve as precursors for the synthesis of various nitrogen-containing heterocycles. amazonaws.combeilstein-journals.orgacs.orgresearchgate.net For instance, condensation of the α-amino ketone with other bifunctional reagents can lead to the formation of imidazoles, pyrazines, or other related heterocyclic systems. The specific heterocyclic product depends on the nature of the condensing partner and the reaction conditions employed.

A general one-pot strategy for the synthesis of α-amino ketones involves the reaction of benzylic secondary alcohols with amines in the presence of N-bromosuccinimide (NBS). This proceeds through oxidation of the alcohol to the ketone, followed by α-bromination and subsequent nucleophilic substitution by the amine. organic-chemistry.org A similar strategy could be envisioned starting from 1-phenyl-1-butanol.

Table 1: Synthesis of α-Amino Ketones from α-Halo Ketones

| α-Halo Ketone | Amine | Product | Reaction Type |

| This compound | Primary/Secondary Amine | 2-(Alkylamino)-1-phenyl-1-butanone | Nucleophilic Substitution |

| α-Bromo Ketone | Amine | α-Amino Ketone | Nucleophilic Substitution |

The reaction between α-halo ketones and thioamides is a classic and widely used method for the synthesis of thiazole (B1198619) rings, known as the Hantzsch thiazole synthesis. organic-chemistry.orgsioc-journal.cn In this reaction, this compound can react with a thioamide, such as thioformamide (B92385) or thioacetamide, to produce a 2,4-disubstituted thiazole. The reaction proceeds by initial S-alkylation of the thioamide to form a thiazolium intermediate, which then undergoes cyclization and dehydration to afford the aromatic thiazole ring. nih.govmdpi.comchemmethod.com

The versatility of this method allows for the introduction of various substituents on the thiazole ring by choosing the appropriate thioamide. For example, reaction with thiourea (B124793) would lead to a 2-aminothiazole (B372263) derivative. sioc-journal.cn

Table 2: Hantzsch Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Thioamide (R-C(S)NH₂) | 4-Ethyl-2-(R)-5-phenylthiazole |

| This compound | Thiourea | 2-Amino-4-ethyl-5-phenylthiazole |

The α-carbon of this compound is also susceptible to attack by carbon nucleophiles, such as enolates, organocuprates, and other organometallic reagents. beilstein-journals.org These reactions lead to the formation of a new carbon-carbon bond, providing a route to more complex ketone structures. For instance, the reaction with an enolate derived from a ketone or ester would result in the formation of a 1,4-dicarbonyl compound, a versatile precursor for the synthesis of various carbocyclic and heterocyclic systems. The use of organocuprates allows for the direct introduction of alkyl or aryl groups at the α-position. beilstein-journals.org

Reactions with Sulfur Nucleophiles for Thiazole Synthesis

Rearrangement Reactions Involving the α-Iodo Moiety

While nucleophilic substitution is the most common reaction pathway, α-halo ketones can undergo rearrangement reactions under certain conditions. The Meyer-Schuster rearrangement, for example, typically involves propargyl alcohols and leads to α,β-unsaturated carbonyl compounds. researchgate.net An iodine-promoted version of this rearrangement has been developed for the synthesis of α-iodo-α,β-unsaturated ketones. dntb.gov.uaorganic-chemistry.org Although not directly involving this compound as a starting material, these studies highlight the potential for iodine to participate in rearrangement processes. Another documented rearrangement is the iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones to form 1,2-diaryl diketones. nih.gov The direct rearrangement of this compound itself is not prominently described in the provided search results, but the reactivity of the α-iodo moiety suggests that under specific conditions, such as treatment with Lewis acids or under photolytic conditions, rearrangements could potentially be induced.

Intramolecular Cyclization Reactions (e.g., Silver(I)-Promoted)

Intramolecular reactions of α-halo ketones can be a powerful tool for the construction of cyclic compounds. acs.org Silver(I) salts are known to promote the cyclization of halo-compounds by acting as a halophile, facilitating the formation of a carbocationic intermediate that can be trapped intramolecularly by a nucleophile. ualberta.canih.gov If this compound were part of a larger molecule containing a tethered nucleophile (e.g., a hydroxyl group, an amine, or an activated aromatic ring), silver(I)-promoted intramolecular cyclization could be a viable pathway to form a new ring system. The outcome of such a reaction would depend on the length and nature of the tether connecting the ketone and the nucleophilic moiety.

Stereochemical Aspects in the Synthesis and Transformations of α Iodo Ketones

Enantioselective Synthesis of Optically Active α-Iodo Compounds

The creation of optically active α-iodo ketones, such as a single enantiomer of 2-iodo-1-phenyl-1-butanone, from a prochiral ketone like butyrophenone (B1668137), is a significant synthetic challenge. Success in this area relies on the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of an enol or enolate intermediate.

While direct catalytic asymmetric α-iodination of ketones is a developing field, significant progress has been made in related enantioselective α-functionalizations, which provide a framework for achieving this goal. For instance, chiral hypervalent iodine reagents have been developed as powerful tools for a variety of stereoselective transformations. nih.gov These reagents are used in catalytic amounts to achieve α-functionalization of carbonyl compounds with high levels of stereocontrol. nih.gov

Research has demonstrated the use of novel C−N axially chiral iodoarenes as organocatalysts for the stereoselective α-oxytosylation of ketones like propiophenone (B1677668), a close structural analog of butyrophenone. nih.govacs.org In these systems, a chiral iodoarene catalyst, in the presence of an oxidant (like mCPBA) and a nucleophile, facilitates the addition to the α-position with good to high enantioselectivity. nih.govacs.org For example, using specifically designed chiral iodoaniline-lactate based catalysts, the α-oxysulfonylation of propiophenone can proceed in high yields and with enantioselectivities reaching up to 83%. acs.orgacs.org

Another approach involves the direct organocatalyzed α-iodination of aldehydes using a chiral aminocatalyst and an iodine source like N-iodosuccinimide (NIS), which has been shown to produce α-iodo aldehydes with good yield and high enantiomeric excess (e.g., 89% ee). ethernet.edu.et The principles of enamine catalysis used in this transformation are theoretically applicable to ketones, suggesting a potential pathway for the enantioselective synthesis of this compound. The development of iodoaryloxazoline catalysts also represents a significant step toward achieving high enantioselectivity in iodine(III)-mediated α-functionalization of ketones. nih.gov

| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| C-N Axial Chiral Iodoarene | α-Oxytosylation | Up to 96% | Up to 80% | nih.gov |

| Chiral Iodoaniline-Lactate | α-Oxysulfonylation | Up to 99% | Up to 83% | acs.org |

| Iodoaryloxazoline | α-Tosyloxylation | - | Good selectivity reported | nih.gov |

Diastereoselective Control in Reactions Involving α-Iodo Ketones

Once synthesized, the chiral center in an α-iodo ketone like this compound can direct the stereochemical outcome of subsequent bond-forming reactions. A prominent example is the stereoselective crossed aldol (B89426) reaction, where the α-iodo ketone is converted into an enolate which then reacts with an aldehyde. oup.com

A highly diastereoselective method involves the reductive in situ generation of boron enolates from α-iodo ketones using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). oup.com The geometry of the resulting boron enolate ((E) or (Z)) is crucial in determining the relative stereochemistry of the final aldol product. The reaction of these boron enolates with various aldehydes produces β-hydroxy ketones (aldols) with good to high levels of diastereoselectivity. oup.com The stereochemical course of the reaction is often explained by the Zimmerman-Traxler model, which involves a six-membered chair-like transition state. ust.hk The substituents of both the enolate and the aldehyde occupy positions that minimize steric interactions, thus favoring the formation of one diastereomer over the other. ust.hkwikipedia.org

For example, the reaction of the boron enolate derived from 2-iodo-1-phenylpropan-1-one (B14728878) with benzaldehyde (B42025) yields the corresponding aldol product with a high preference for the syn diastereomer. oup.com This control is a powerful tool for constructing complex molecules with multiple stereocenters.

| α-Iodo Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| 2-Iodo-1-phenylpropan-1-one | Benzaldehyde | 85 | 96:4 |

| 2-Iodo-1-phenylpropan-1-one | Isobutyraldehyde | 79 | 98:2 |

| 2-Iodo-1-phenylpropan-1-one | Pivalaldehyde | 75 | >99:1 |

| 2-Iodopentan-3-one | Benzaldehyde | 81 | 14:86 |

Control of Stereogenic Centers in Subsequent Chemical Transformations

The stereocenter established in this compound serves as a control element for introducing new stereogenic centers in subsequent reactions. The aldol reaction described previously is a prime example of this principle, where the reaction creates two new stereocenters (at the α and β positions of the new product), and their relative configuration is dictated by the existing stereochemistry of the enolate. oup.comust.hk

In the boron-mediated aldol reaction, the α-iodo ketone is first converted to a boron enolate. oup.comchemistryviews.org If a racemic α-iodo ketone is used, the reaction with a chiral aldehyde can proceed with double stereodifferentiation. However, if an enantiomerically pure α-iodo ketone is used, it allows for the synthesis of a specific enantiomer of the aldol product.

The geometry of the boron enolate (E or Z) directly influences the diastereoselectivity. It is generally understood that (Z)-enolates lead to syn-aldol products, while (E)-enolates lead to anti-aldol products via a chair-like transition state. ust.hk The reductive generation of boron enolates from α-iodo ketones with 9-BBN allows for the formation of these intermediates, which then react with high fidelity. oup.com For instance, the reaction of the enolate from 2-iodo-1-phenylpropan-1-one with pivalaldehyde gives the syn product almost exclusively, demonstrating excellent control over the formation of the two new contiguous stereogenic centers. oup.com This control is fundamental in asymmetric synthesis, enabling the construction of specific stereoisomers of complex target molecules.

Computational Chemistry Applications in α Iodo Ketone Research

Theoretical Studies on Electronic Spectra

Theoretical calculations are also a powerful tool for interpreting and predicting the electronic spectra of molecules. Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

For α-iodo ketones, theoretical studies can help to assign the observed absorption bands to specific electronic transitions, such as n→π* and π→π* transitions associated with the carbonyl group and the aromatic ring. The calculations can also predict how the substitution pattern, including the presence of the iodine atom at the α-position, influences the position and intensity of these absorption bands.

For instance, theoretical studies on the UV-Vis spectra of Schiff bases have shown that the maximum absorption wavelength can be accurately predicted and that the effect of different substituents on the spectral properties can be rationalized. researchgate.net Similar computational approaches could be applied to 2-iodo-1-phenyl-1-butanone to understand its electronic structure and to predict its UV-Vis spectrum. Such a study would involve calculating the energies of the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and analyzing the nature of the electronic transitions between them.

Prediction of Reactivity and Selectivity in Organic Reactions

One of the most impactful applications of computational chemistry is the prediction of reactivity and selectivity in organic reactions. rsc.orgethz.ch By calculating the energies of reactants, products, intermediates, and transition states, it is possible to predict the feasibility of a reaction and the likely distribution of products. rsc.orgethz.ch

For α-iodo ketones like this compound, computational models can be used to predict the regioselectivity and stereoselectivity of various transformations. For example, in reactions involving nucleophilic attack at the carbonyl carbon or substitution at the α-carbon, computational methods can help to determine which pathway is energetically more favorable.

Computational studies on the α-iodination of aromatic ketones have provided insights into the reaction mechanism and the role of catalysts. organic-chemistry.orgmdpi.com For instance, in the CuO-catalyzed iodination of aromatic ketones, it is suggested that CuO acts not only as a catalyst to generate the reactive iodonium (B1229267) species but also as a base to neutralize the HI byproduct. organic-chemistry.org

In the context of predicting selectivity, functionality mapping has been used to understand the specific interactions in transition states that lead to the observed products. acs.org This method provides a quantitative measure of the stabilization or destabilization afforded by different components of a chiral ligand in asymmetric catalysis, thereby explaining the origin of enantioselectivity. acs.org

The prediction of reactivity can also be approached by analyzing various electronic parameters derived from DFT calculations. researchgate.net For example, the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of the electrostatic potential can provide valuable information about the nucleophilic and electrophilic sites within a molecule, thus predicting its reactivity towards different reagents.

Advanced Synthetic Applications and Utility of 2 Iodo 1 Phenyl 1 Butanone

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The synthetic power of 2-iodo-1-phenyl-1-butanone stems from the presence of two distinct electrophilic sites: the carbonyl carbon and the α-carbon bearing the iodine atom. wikipedia.org This dual reactivity allows for sequential or tandem reactions to build intricate molecular frameworks. As an α-iodo ketone, it is a potent alkylating agent, enabling the introduction of the 1-phenyl-1-oxobutan-2-yl moiety into various substrates through nucleophilic substitution of the iodide.

Its utility is further highlighted by its role as a precursor to other valuable intermediates. For instance, analogous to α-bromo ketones, it can be converted into α-azido ketones via substitution with an azide (B81097) nucleophile. smolecule.com These α-azido ketones are stable, versatile intermediates that can be used to synthesize a number of biologically important heterocyclic compounds as well as α-amino ketones and β-amino alcohols. nih.gov

Furthermore, the acidic nature of the α-hydrogen, influenced by both the ketone and the halogen, can be exploited in base-mediated reactions. One classic transformation is the Favorskii rearrangement, where treatment with a base can induce the formation of a cyclopropanone (B1606653) intermediate, which subsequently rearranges to form carboxylic acid derivatives, such as phenylcyclopropanecarboxylic acid, after workup. wikipedia.org This provides a pathway to complex carbocyclic structures that would be challenging to synthesize through other means.

Precursor for N-, S-, and O-Heterocyclic Systems

Perhaps the most significant application of α-halo ketones, including this compound, is in the synthesis of heterocyclic compounds. mdpi.comresearchgate.netnih.gov The carbon-iodine bond is particularly reactive, often allowing for milder reaction conditions compared to its chloro or bromo analogs. mdpi.commdpi.com

N-Heterocyclic Systems

A primary application of this compound is the synthesis of substituted imidazoles, a core structure in many pharmaceuticals and biologically active compounds. isca.mesemanticscholar.org The reaction typically involves the condensation of the α-iodo ketone with an amidine. isca.meorgsyn.org This method is robust and can be performed on a large scale. An optimized process involves adding a solution of the α-halo ketone in a solvent like tetrahydrofuran (B95107) (THF) to a refluxing aqueous THF solution of the amidine in the presence of a mild base such as potassium bicarbonate. orgsyn.orgresearchgate.net This protocol is effective for a variety of aromatic and aliphatic amidines, leading to highly substituted imidazoles in good to excellent yields. orgsyn.org

| Reactant 1 (α-Iodo Ketone) | Reactant 2 (Amidine) | Product (Imidazole Derivative) | Typical Conditions |

| This compound | Benzamidine | 2,5-Diphenyl-4-ethyl-1H-imidazole | KHCO₃, aq. THF, reflux |

| This compound | Acetamidine | 2-Methyl-4-ethyl-5-phenyl-1H-imidazole | KHCO₃, aq. THF, reflux |

| This compound | 4-Chlorobenzamidine | 2-(4-Chlorophenyl)-4-ethyl-5-phenyl-1H-imidazole | KHCO₃, aq. THF, reflux |

| This compound | Pyridine-2-carboxamidine | 2-(Pyridin-2-yl)-4-ethyl-5-phenyl-1H-imidazole | KHCO₃, aq. THF, reflux |

This table presents representative examples of imidazole (B134444) synthesis based on established protocols for α-halo ketones. orgsyn.org

S-Heterocyclic Systems

The Hantzsch thiazole (B1198619) synthesis is a classic and dependable method for constructing the thiazole ring, which involves the reaction of an α-halo ketone with a thioamide or thiourea (B124793). numberanalytics.comsynarchive.comresearchgate.net This reaction makes this compound a direct precursor to 2-amino- or 2-substituted-4-ethyl-5-phenylthiazoles. The high reactivity of the C-I bond facilitates this cyclization under mild conditions. mdpi.com Beyond simple thiazoles, α-iodo ketones are instrumental in forming fused heterocyclic systems. For example, reaction with 2-aminobenzothiazole (B30445) proceeds via N-alkylation of the endocyclic nitrogen, followed by an intramolecular dehydrative cyclization to yield substituted imidazo[2,1-b]benzothiazole (B1198073) salts. mdpi.commdpi.com

| Reactant 1 (α-Iodo Ketone) | Reactant 2 | Product (Heterocycle) | Typical Conditions |

| This compound | Thiourea | 2-Amino-4-ethyl-5-phenylthiazole | Ethanol, reflux |

| This compound | Thioacetamide | 2-Methyl-4-ethyl-5-phenylthiazole | Ethanol, reflux |

| This compound | 2-Aminobenzothiazole | 2-Ethyl-3-phenylimidazo[2,1-b]benzothiazolium iodide | Acetonitrile (B52724), room temp. |

This table illustrates the synthesis of sulfur-containing heterocycles based on the Hantzsch synthesis and related cyclizations. mdpi.comsynarchive.com

O-Heterocyclic Systems

The utility of this compound extends to the synthesis of oxygen-containing heterocycles, such as oxazoles and furans. mdpi.comnih.gov The Robinson-Gabriel synthesis and its variations, which involve the reaction of an α-halo ketone with an amide followed by cyclodehydration, provide a route to 2,5-disubstituted oxazoles. Similarly, reaction with β-ketoesters followed by cyclization can yield substituted furans. While less commonly cited specifically for the iodo-variant compared to its bromo- and chloro-counterparts, the underlying reactivity patterns are directly applicable. organic-chemistry.org

Role in the Synthesis of Scaffolds with Potential for Chemical Biology Research

The true value of this compound as a synthetic tool is realized when its products are considered in the context of chemical biology and drug discovery. The heterocyclic systems it generates—imidazoles and thiazoles—are considered "privileged scaffolds". semanticscholar.orgbiomedpharmajournal.org This term describes molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally fruitful starting points for developing new therapeutic agents. nih.gov

The imidazole scaffold is a cornerstone of medicinal chemistry, found in natural products like histamine (B1213489) and histidine and in numerous FDA-approved drugs. semanticscholar.orgnih.gov Imidazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. biomedpharmajournal.orgnih.govajrconline.org By providing an efficient entry point to highly substituted imidazoles, this compound facilitates the generation of compound libraries for screening against various biological targets.

Similarly, the thiazole ring is a structural component of many biologically active compounds, including vitamin B1 (thiamine) and penicillin. researchgate.net Fused systems, such as the imidazo[2,1-b]thiazole (B1210989) motif synthesized from α-iodo ketones, are regarded as universal synthons for designing molecules with potent antiviral, antitumor, and anti-inflammatory activities. mdpi.commdpi.com This makes this compound a key building block in biology-oriented synthesis (BIOS), an approach that uses natural product structures as inspiration for designing new, bioactive small molecules. Thus, its role transcends that of a simple chemical intermediate; it is a gateway to molecular diversity and the discovery of novel chemical probes and potential drug candidates.

Future Research Trajectories in 2 Iodo 1 Phenyl 1 Butanone Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by using safer reagents, minimizing waste, and employing renewable resources. Future research in the synthesis of 2-iodo-1-phenyl-1-butanone and related α-iodoketones will prioritize the development of methodologies that are both efficient and environmentally benign.

Key research directions include the use of water as a reaction medium, the application of solvent-free conditions, and the design of domino reactions that enhance atom economy. For instance, a metal-free approach for converting ketones into α-iodoketones has been developed using sodium iodide and hydrogen peroxide in water. rsc.org Another sustainable method involves the aerobic oxidative iodination of ketones using molecular iodine as the iodine source and air as the terminal oxidant, a process that can be efficiently catalyzed in aqueous media. rsc.org

Several eco-friendly methods have shown promise and are areas for future optimization:

Water-Based Systems: Yadav and co-workers have reported a method for synthesizing α-iodoketones from alkenes and alkynes using a 2-iodoxybenzoic acid (IBX)/Iodine system in water. mdpi.com Similarly, aerobic oxidative iodination catalyzed by sodium nitrite (B80452) can be performed "on water" or within a micellar system using sodium dodecyl sulfate (B86663) (SDS), which improves reaction efficiency in an aqueous environment. rsc.org

Solvent-Free Reactions: A notable green approach is the selective α-iodination of ketones and 1,3-dicarbonyl compounds by grinding the substrates with elemental iodine and Oxone® in a mortar. nih.govresearchgate.net This solvent-free technique offers excellent yields in very short reaction times, significantly reducing solvent waste. researchgate.net

Sustainable Domino Reactions: Research into domino strategies, where multiple bond-forming events occur in a single pot without isolating intermediates, represents a frontier in sustainable synthesis. A sustainable byproduct-catalyzed domino strategy has been developed for the synthesis of α-formyloxy and acetoxy ketones from aromatic ketones, proceeding through an iodination/nucleophilic substitution/hydrolyzation/oxidation sequence. nih.gov

Table 1: Comparison of Eco-Friendly Synthetic Methods for α-Iodoketones

| Method | Reagents/Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidative Iodination | 2-Iodoxybenzoic acid (IBX) / I₂ | Water | Eco-friendly solvent, good to high yields. | mdpi.com |

| Aerobic Oxidative Iodination | I₂ / NaNO₂ (cat.) / H₂SO₄ / Air | Water / Micellar System | Uses air as terminal oxidant, high iodine atom economy. | rsc.orgmdpi.com |

| Metal-Free Iodination | NaI / H₂O₂ / Acid | Water | Avoids metal catalysts. | rsc.org |

| Neutral Metal-Mediated Iodination | CuO / I₂ | Methanol (B129727) | Neutral conditions, high yields, avoids corrosive byproducts. | nih.govorganic-chemistry.orgorganic-chemistry.org |

| Solvent-Free Grinding | I₂ / Oxone® | None | Rapid reaction, excellent yields, no solvent waste. | nih.govresearchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity—both regioselectivity (iodination at a specific position) and enantioselectivity (formation of a single stereoisomer)—is a central goal in modern organic synthesis. Future research will focus on discovering and developing novel catalytic systems that can precisely control the iodination of propiophenone (B1677668) and related ketones to yield this compound with high purity.

Current research has identified several promising catalytic approaches. For example, copper(II) oxide (CuO) has been shown to be a highly efficient and clean reagent for the direct α-iodination of aromatic ketones under neutral conditions. organic-chemistry.orgresearchgate.net It acts as a multifunctional catalyst, generating the reactive iodonium (B1229267) ion, neutralizing the hydrogen iodide byproduct, and reoxidizing iodide to molecular iodine. organic-chemistry.orgorganic-chemistry.org

Future developments are expected in the following areas:

Regioselective Catalysis: The regioselectivity of iodination can be controlled by the choice of catalyst and reaction medium. Stavber and co-workers demonstrated that using a sodium nitrite catalyst for aerobic oxidative iodination of aryl methyl ketones leads to different products depending on the solvent; an aqueous micelle-based system favors iodination of the methyl group, while anhydrous acetonitrile (B52724) promotes iodination on the aromatic ring. rsc.org Further exploration of such catalyst-medium interactions will enable precise control over the reaction outcome.

Enantioselective Catalysis: The synthesis of optically active α-iodoaldehydes has been achieved with high enantioselectivity using novel axially chiral bifunctional amino alcohol catalysts. organic-chemistry.org A major future trajectory will be the extension of these and similar chiral catalytic systems to the asymmetric α-iodination of prochiral ketones like propiophenone. This would provide access to enantiomerically pure this compound, a valuable chiral building block. The principles of asymmetric induction, which are well-established in other areas of synthesis, will be a key guide for this research. msu.edu

Novel Catalyst Design: The investigation of new classes of catalysts, such as graphene oxide (GO), continues to be an active area. nih.gov Additionally, the use of hypervalent iodine reagents like [hydroxyl(tosyloxy)iodo]benzene (HTIB) as activators in ionic liquids offers a milder and greener route for direct halogenation. nih.gov

Table 2: Catalytic Systems for Selective α-Iodination of Ketones

| Catalyst/Mediator | Selectivity Type | Key Features | Reference |

|---|---|---|---|

| Copper(II) Oxide (CuO) | Regioselective (α-position) | Multifunctional reagent, neutral conditions, high yields. | organic-chemistry.orgorganic-chemistry.org |

| Sodium Nitrite (NaNO₂) | Regioselective (α vs. Aryl) | Selectivity is controlled by the reaction medium (aqueous vs. organic). | rsc.org |

| Chiral Amino Alcohols | Enantioselective | Demonstrated for aldehydes, potential for asymmetric ketone iodination. | organic-chemistry.org |

| Graphene Oxide (GO) | Regioselective (α-position) | Novel catalyst material for iodination of arenes and ketones. | nih.gov |

| F-TEDA-BF₄ (Selectfluor) | Regioselective (α-position) | N-F reagent acts as an effective iodination mediator. | organic-chemistry.org |

Discovery of New Reaction Pathways and Reactivity Modes for Chemical Synthesis

This compound and other α-iodoketones are valuable synthetic intermediates precisely because of the reactivity conferred by the carbon-iodine bond and the adjacent carbonyl group. A significant avenue of future research will be the discovery of new transformations that exploit this reactivity, leading to the efficient synthesis of complex molecules and novel chemical scaffolds.

The inherent reactivity of the C-I bond makes α-iodoketones ideal precursors for a variety of follow-on reactions. They are known to be useful in transition metal-mediated cross-coupling reactions and as precursors for other functional groups. thieme-connect.com

Emerging areas of research that will define the future utility of this compound include:

Radical Chemistry: The development of visible-light-mediated reactions opens up new possibilities for radical-based transformations. Preliminary research has shown that α-iodoketones can undergo photocatalyst-free, visible-light-mediated intermolecular atom transfer radical addition (ATRA) reactions. uit.no This suggests pathways for forming new carbon-carbon bonds under mild conditions. Furthermore, α-iodoketones can be precursors to α-keto radicals via single-electron oxidation, which can then participate in coupling reactions to form complex products. acs.org

Domino and One-Pot Syntheses: The development of cascade reactions starting from α-iodoketones is a promising strategy for building molecular complexity efficiently. For instance, the iodine/DMSO system has been used to promote the coupling of α-methylene ketones with other reagents to form heterocyclic structures like 2,4,5-trisubstituted-1H-imidazoles in a one-pot process. rsc.org This suggests that this compound could be generated in situ and then immediately transformed into more complex heterocyclic products.

Synthesis of Heterocycles: α-Iodoketones are versatile starting materials for constructing a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. Research will continue to explore new routes to important scaffolds like pyrazoles, coumarins, and cyclopropanes using α-iodoketone precursors. nih.govmdpi.comorganic-chemistry.org

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-Iodo-1-phenyl-1-butanone in laboratory settings?

- Methodological Answer : Researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation of volatile byproducts. Waste containing iodine should be segregated in halogen-specific containers and disposed via certified hazardous waste services to mitigate environmental risks .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- 1H NMR : Analyze peaks at δ4.7 (methylene protons adjacent to the ketone) and δ2.4 (methyl group protons) to confirm substitution patterns .

- FT-IR : Identify the C=O stretch (~1,700 cm⁻¹) and C-I bond vibrations (~500 cm⁻¹) for functional group validation.

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-I bond length ~2.10 Å) to confirm stereochemistry .

Q. What are the standard synthetic routes for this compound, and how are yields optimized?

- Methodological Answer :

- Nucleophilic Substitution : React 1-phenyl-1-butanone with iodine in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.

- Yield Optimization : Use Design of Experiments (DOE) to test variables (temperature, stoichiometry, solvent polarity). For example, acetonitrile at 60°C improves iodination efficiency by 20% compared to THF .

Advanced Research Questions

Q. How can the FINER criteria guide experimental design for studying this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Feasibility : Ensure access to palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents.

- Novelty : Investigate underreported Suzuki-Miyaura couplings with boronic acids bearing electron-withdrawing groups.

- Ethical : Avoid toxic solvents (e.g., DMF) in favor of greener alternatives (e.g., cyclopentyl methyl ether).

- Relevance : Focus on applications in pharmaceutical intermediates (e.g., aryl ketone scaffolds) .

Q. What strategies resolve contradictory data on the thermal stability of this compound?

- Methodological Answer :

- Replicate Under Controlled Conditions : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures in inert vs. aerobic atmospheres.

- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., moisture, light exposure) causing instability discrepancies.

- Triangulation : Cross-validate results using TGA (thermogravimetric analysis) and GC-MS to detect volatile degradation products .

Q. How can researchers mechanistically probe the role of iodine in this compound’s electrophilic reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of this compound vs. its deuterated analog to identify rate-determining steps.

- DFT Calculations : Model transition states (e.g., iodine’s leaving group ability) using Gaussian software with B3LYP/6-31G* basis sets.

- Spectroscopic Trapping : Use in-situ NMR to detect intermediates (e.g., iodonium ions) during Friedel-Crafts alkylation .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.